![molecular formula C20H20N4O4S B2844637 N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide CAS No. 850936-04-8](/img/structure/B2844637.png)
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide
Overview
Description
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide is a sulfonamide.
Scientific Research Applications
Anticancer Applications
A series of compounds related to the specified chemical were synthesized and evaluated for their anticancer activity against different cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher potency than the reference drug etoposide (B. Ravinaik et al., 2021).
Anti-Inflammatory and Anti-Cancer Agents
Novel substituted benzamide/benzene sulfonamides were synthesized, displaying potential as anti-inflammatory and anti-cancer agents. These compounds were synthesized in fair to good yields and are examples of the diverse biological activities explored for this chemical class (Madhavi Gangapuram & K. Redda, 2009).
Antibacterial and Antioxidant Activities
Derivatives of 1,3,4-oxadiazole were investigated for their in vitro biological activities, including antioxidant and antibacterial effects against Staphylococcus aureus. Some compounds showed significant antibacterial and potent antioxidant activities, highlighting the therapeutic potential of these molecules (Subbulakshmi N. Karanth et al., 2019).
Corrosion Inhibition
The chemical and its derivatives have been assessed for their corrosion inhibition properties towards mild steel in sulphuric acid. These studies involve gravimetric, electrochemical, SEM, and computational methods, indicating the compounds' efficiency in forming protective layers on metal surfaces (P. Ammal et al., 2018).
Antimycobacterial Activity
New N-substituted derivatives were synthesized and screened for their in vitro antitubercular activities. Some compounds exhibited promising activity against Mycobacterium tuberculosis, with one leading molecule showing significant efficacy without toxicity to a normal cell line, indicating its potential for further drug development (N. Nayak et al., 2016).
properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-24(13-14-5-3-2-4-6-14)29(26,27)17-11-9-15(10-12-17)18(25)21-20-23-22-19(28-20)16-7-8-16/h2-6,9-12,16H,7-8,13H2,1H3,(H,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBGQOLXKQLHAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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